1-[(2S)-Piperidin-2-yl]ethan-1-one
Description
Contextualization within Piperidine (B6355638) Chemistry
The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a fundamental scaffold in organic and medicinal chemistry. nih.govijnrd.org It is a saturated analog of pyridine (B92270) and is found in a vast array of natural products, particularly alkaloids, and synthetic pharmaceuticals. nih.govhashnode.dev The versatility of the piperidine structure allows for extensive functionalization at its various positions, leading to a wide diversity of chemical entities with distinct biological activities. nih.gov 1-[(2S)-Piperidin-2-yl]ethan-1-one represents a specific example of a substituted piperidine, where the core ring is modified with an acetyl group, introducing a ketone functionality.
Significance of Chiral Piperidine Derivatives in Chemical Research
The introduction of a chiral center into a piperidine ring, as seen in this compound, has profound implications for its biological and chemical behavior. thieme-connect.com Chirality, or the "handedness" of a molecule, is a critical factor in molecular recognition, particularly in biological systems where interactions with enzymes and receptors are highly specific. thieme-connect.com The (S) or (R) configuration of a chiral center can dramatically influence a molecule's pharmacological activity, with one enantiomer often exhibiting significantly higher potency or a different biological effect than the other. google.com
The strategic use of chiral piperidine scaffolds can lead to several advantages in drug design, including:
Modulation of physicochemical properties. thieme-connect.com
Enhancement of biological activities and selectivity. thieme-connect.com
Improvement of pharmacokinetic profiles. thieme-connect.com
Reduction of cardiac hERG toxicity. thieme-connect.com
Therefore, the synthesis of enantiomerically pure piperidine derivatives is a major focus in medicinal chemistry research, aiming to develop more effective and safer therapeutic agents. nih.govgoogle.com
Research Landscape of Ketone-Substituted Piperidine Systems
The presence of a ketone group on the piperidine ring, as in this compound, provides a versatile handle for further synthetic modifications. Ketones are reactive functional groups that can participate in a wide range of chemical transformations, allowing for the construction of more complex molecular architectures. wikipedia.org For instance, the ketone can be converted into other functional groups such as alcohols, amines, or alkenes, providing access to a diverse library of piperidine derivatives.
Research into ketone-substituted piperidines, often referred to as piperidones, is an active area of investigation. nih.govacs.org These compounds serve as key intermediates in the synthesis of various biologically active molecules. nih.govnih.gov For example, 4-piperidone (B1582916) scaffolds are utilized as building blocks for the synthesis of complex heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties. nih.gov The strategic placement of the ketone group, whether at the 2, 3, or 4-position of the piperidine ring, influences the reactivity and the types of structures that can be accessed. youtube.com
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | C₇H₁₃NO | 127.19 | Chiral ketone-substituted piperidine |
| Piperidine | C₅H₁₁N | 85.15 | Parent heterocyclic amine wikipedia.org |
| 2-Piperidin-2-ylethanol | C₇H₁₅NO | 129.20 | Related chiral alcohol derivative nih.gov |
| 2-[(2S)-piperidin-2-yl]ethan-1-ol hydrochloride | C₇H₁₆ClNO | 165.66 | Hydrochloride salt of the related chiral alcohol achemblock.com |
| 4-Piperidone | C₅H₉NO | 99.13 | Isomeric ketone-substituted piperidine nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1-[(2S)-piperidin-2-yl]ethanone |
InChI |
InChI=1S/C7H13NO/c1-6(9)7-4-2-3-5-8-7/h7-8H,2-5H2,1H3/t7-/m0/s1 |
InChI Key |
SHTKZOSFNVMLJZ-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1CCCCN1 |
Canonical SMILES |
CC(=O)C1CCCCN1 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Techniques for 1 2s Piperidin 2 Yl Ethan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For 1-[(2S)-Piperidin-2-yl]ethan-1-one, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its molecular framework.
¹H NMR and ¹³C NMR for Primary Structural Assignment
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the piperidine (B6355638) ring and the acetyl group. The proton at the chiral center (C2) would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The protons on the piperidine ring will exhibit complex splitting patterns due to geminal and vicinal couplings. The methyl protons of the acetyl group would appear as a sharp singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, seven distinct signals are expected. The carbonyl carbon of the acetyl group would resonate at a characteristic downfield shift. The carbons of the piperidine ring would appear in the aliphatic region, with the chiral carbon (C2) being identifiable. A predicted ¹³C NMR spectrum suggests the chemical shifts for the carbon atoms. np-mrd.org
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~170 |
| CH₃ | ~2.1 (s) | ~22 |
| C2-H | Multiplet | ~55 |
| C3-H₂ | Multiplet | ~25 |
| C4-H₂ | Multiplet | ~26 |
| C5-H₂ | Multiplet | ~19 |
| C6-H₂ | Multiplet | ~45 |
| N-H | Broad singlet | - |
Note: These are predicted values and may differ from experimental results. The predictions are based on data from similar piperidine derivatives. rsc.orgchemicalbook.comchemicalbook.com
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are employed. sdsu.eduyoutube.comemerypharma.comuvic.ca
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the C2 proton and the protons on C3 and the NH proton. It would also delineate the coupling relationships between the geminal and vicinal protons of the piperidine ring, helping to trace the entire spin system of the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduemerypharma.com Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the definitive assignment of the carbon spectrum based on the assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.edu HMBC is crucial for identifying quaternary carbons (like the carbonyl carbon) and for connecting different fragments of the molecule. For instance, a correlation between the methyl protons of the acetyl group and the carbonyl carbon, as well as a correlation between the C2 proton and the carbonyl carbon, would confirm the placement of the acetyl group on the piperidine nitrogen.
Chiral NMR Spectroscopy for Enantiomeric Purity Assessment
Assessing the enantiomeric purity of this compound is critical. Chiral NMR spectroscopy, often employing chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), is a powerful method for this purpose. nih.govnih.gov
In the presence of a chiral solvating agent, the two enantiomers of a chiral compound form transient diastereomeric complexes that have slightly different NMR spectra. nih.gov This results in the splitting of signals for the protons and carbons near the chiral center, allowing for the quantification of each enantiomer by integrating the respective signals. For piperidine derivatives, chiral crown ethers have been successfully used as CSAs. nih.gov The interaction between the chiral amine and the CSA leads to observable differences in the chemical shifts of the enantiomers. Alternatively, chiral derivatizing agents can be used to convert the enantiomers into a mixture of diastereomers, which are inherently distinguishable by NMR.
Mass Spectrometry (MS) Applications
Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. rsc.org For this compound (C₇H₁₃NO), the exact mass can be calculated and compared with the experimentally determined mass to confirm its elemental composition.
Calculated Exact Mass for C₇H₁₃NO
| Formula | Calculated Monoisotopic Mass |
| C₇H₁₃NO | 127.0997 g/mol |
An HRMS measurement confirming this exact mass would provide strong evidence for the chemical formula of the compound.
Electron Impact (EI-MS) and Electrospray Ionization (ESI-MS) for Fragmentation Analysis
Electron Impact (EI-MS) and Electrospray Ionization (ESI-MS) are two common ionization techniques used in mass spectrometry that can provide valuable information about the structure of a molecule through its fragmentation pattern. nih.govrsc.orgmiamioh.edu
Electron Impact Mass Spectrometry (EI-MS): EI is a hard ionization technique that typically leads to extensive fragmentation. The fragmentation of cyclic amines like piperidine often involves alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. miamioh.edu For this compound, a prominent fragmentation pathway would likely involve the loss of the acetyl group or cleavage of the piperidine ring.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that usually produces a protonated molecule [M+H]⁺ with minimal fragmentation. scielo.brscispace.com Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the parent ion. The fragmentation of piperidine alkaloids under ESI-MS/MS conditions often involves the loss of substituents and cleavage of the ring structure. scielo.brscispace.com For this compound, the protonated molecule would be observed at m/z 128.1075. Subsequent MS/MS analysis would likely show the loss of the acetyl group (43 Da) as a neutral fragment, leading to a fragment ion corresponding to the protonated piperidine ring.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular vibrations of this compound.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For this compound, the key functional groups are the tertiary amide and the saturated heterocyclic piperidine ring.
The most prominent absorption band in the FT-IR spectrum is due to the carbonyl (C=O) stretching vibration of the acetyl group. This typically appears as a strong band in the region of 1630-1680 cm⁻¹. The exact position can be influenced by the molecular environment and conformation. Another significant feature is the C-N stretching vibration of the amide, which is usually observed in the 1250-1350 cm⁻¹ range. The spectrum also displays characteristic absorptions corresponding to the C-H stretching and bending vibrations of the piperidine ring and the methyl group. The absence of a significant N-H stretching band (typically around 3300-3500 cm⁻¹) confirms the N-acetylated structure. nih.gov
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretch | 1630 - 1680 |
| Amide C-N | Stretch | 1250 - 1350 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C-H (Methyl/Methylene) | Bend | 1375 - 1470 |
Note: The exact peak positions can vary based on the sample preparation and instrument.
Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and the resulting spectral shifts correspond to the vibrational modes of the molecule. While FT-IR is more sensitive to polar functional groups like the carbonyl group, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations, such as those within the carbon skeleton of the piperidine ring. aps.org
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the absolute configuration of a chiral center, which for this compound is the C2 carbon of the piperidine ring. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the crystal lattice, including bond lengths, bond angles, and torsional angles, can be constructed. mdpi.com
This analysis would reveal the precise conformation of the piperidine ring (e.g., chair, boat, or twist-boat) in the solid state and the orientation of the acetyl group relative to the ring. The determination of the crystal packing can also provide insights into intermolecular interactions, such as hydrogen bonding (if present in a hydrated or co-crystallized form) and van der Waals forces, which govern the solid-state properties of the compound. mdpi.commdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For this compound, the primary chromophore is the amide group. The spectrum is expected to show a weak absorption band corresponding to the n → π* transition of the carbonyl group, typically in the range of 210-230 nm. researchgate.netnist.gov This transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. A more intense π → π* transition is expected at a shorter wavelength, usually below 200 nm. The exact position and intensity of these absorption bands can be influenced by the solvent polarity. researchgate.net
Table 2: Expected UV-Vis Absorption for this compound
| Electronic Transition | Typical Wavelength (λmax) |
| n → π | 210 - 230 nm |
| π → π | < 200 nm |
Note: λmax values are dependent on the solvent used for the analysis.
Computational Chemistry and Molecular Modeling Studies of 1 2s Piperidin 2 Yl Ethan 1 One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 1-[(2S)-Piperidin-2-yl]ethan-1-one, DFT calculations would provide fundamental insights into its molecular characteristics.
Geometry Optimization and Conformational Analysis
This subsection would detail the process of finding the most stable three-dimensional structure of the molecule.
Detailed Research Findings: Research in this area would involve using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to perform geometry optimization. The results would identify the lowest energy conformation of the piperidine (B6355638) ring (chair, boat, or twist-boat) and the orientation of the acetyl group. A conformational analysis would explore different possible spatial arrangements (conformers) of the molecule and their relative energies, identifying the most stable and likely structures. A data table would typically present the optimized bond lengths, bond angles, and dihedral angles of the most stable conformer.
Table 1: Hypothetical Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-C2 | Data not available | Data not available | Data not available |
| N1-C6 | Data not available | C1-N1-C5 | Data not available |
| C2-C7 | Data not available | C2-C7=O8 | Data not available |
| ... | Data not available | ... | Data not available |
| This table illustrates the format for presenting optimized geometrical parameters, but the values are not available from existing research. |
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
This section would analyze the molecule's electronic properties, which are crucial for understanding its reactivity.
Detailed Research Findings: The analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. A table would present the calculated energies of these orbitals and the resulting energy gap.
Table 2: Hypothetical Frontier Molecular Orbital Properties
| Parameter | Energy (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
| This table shows how FMO data would be presented. Specific values for the target compound are not available. |
Molecular Electrostatic Potential (MEP) Mapping
MEP maps are visual tools to understand the charge distribution and reactive sites of a molecule.
Detailed Research Findings: An MEP map would be generated to visualize the electrostatic potential on the molecule's surface. Red regions would indicate negative potential (electron-rich areas, prone to electrophilic attack), such as around the oxygen atom of the carbonyl group. Blue regions would show positive potential (electron-poor areas, prone to nucleophilic attack), often found around hydrogen atoms. This map helps predict how the molecule might interact with other molecules or biological targets.
Vibrational Frequencies Prediction and Spectral Interpretation
This analysis predicts the infrared and Raman spectra of the molecule.
Detailed Research Findings: DFT calculations would be used to predict the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.). These theoretical frequencies are often scaled to better match experimental data from FT-IR and FT-Raman spectroscopy. A table would list the predicted frequencies, their corresponding vibrational modes (e.g., C=O stretch, N-H stretch), and their intensities, allowing for a detailed interpretation of the molecule's vibrational spectrum.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.
Prediction of Ligand-Target Binding Modes and Interactions
This section would explore how this compound might interact with specific biological targets, such as enzymes or receptors.
Detailed Research Findings: To perform these simulations, a specific protein target would first need to be identified based on the compound's potential biological activity. The docking study would then predict the binding pose of the compound within the protein's active site. The results would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), would be calculated to estimate the strength of the interaction. A data table would summarize these findings.
Table 3: Hypothetical Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |
| Target 1 | Data not available | e.g., ASP-120, TYR-85 | e.g., Hydrogen Bond, Pi-Alkyl |
| Target 2 | Data not available | e.g., LEU-45, PHE-201 | e.g., Hydrophobic |
| This table is a template for presenting molecular docking results. No specific studies on this compound are available to populate it. |
Assessment of Binding Affinity and Specificity
The binding affinity and specificity of piperidine derivatives are critical determinants of their therapeutic potential and are frequently evaluated against a range of biological targets. Computational docking studies are instrumental in predicting how these compounds might interact with receptor binding sites.
Research on various N-acyl-2-arylpiperidines has demonstrated high affinity for σ₂R/TMEM97, although many also exhibit a higher affinity for σ₁R, making them σ₁R-selective. nih.gov This dual affinity underscores the challenge in developing highly selective ligands. Computational docking has shown that these 6-membered heterocyclic compounds can bind to σ₂R/TMEM97 in a manner similar to their parent norbenzomorphan structures. nih.gov
In a study of histamine (B1213489) H₃ receptor (H₃R) antagonists, several piperidine derivatives were found to possess nanomolar affinity at sigma-1 receptors (σ₁R). unisi.it The piperidine moiety was identified as a critical structural element for this dual H₃/σ₁ receptor activity. unisi.it For instance, the replacement of piperidine with piperazine (B1678402) in one compound resulted in a significant drop in σ₁R affinity, highlighting the specificity of the piperidine scaffold. unisi.it
The following table summarizes the binding affinities of representative piperidine derivatives to different receptors, illustrating the impact of structural modifications on affinity and selectivity.
| Compound | Target Receptor | Binding Affinity (Ki, nM) |
| N-acyl-2-arylpiperidine Analog | σ₁R | High Affinity |
| N-acyl-2-arylpiperidine Analog | σ₂R/TMEM97 | High Affinity |
| Piperidine-based H₃R Ligand (Compound 5) | hH₃R | 7.70 |
| Piperidine-based H₃R Ligand (Compound 5) | σ₁R | 3.64 |
| Piperazine-based H₃R Ligand (Compound 4) | hH₃R | 3.17 |
| Piperazine-based H₃R Ligand (Compound 4) | σ₁R | 1531 |
This table presents a selection of data from studies on piperidine derivatives to illustrate the concept of binding affinity and specificity.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a powerful approach to understanding the dynamic nature of ligand-receptor interactions over time. elifesciences.org These simulations provide valuable information on the conformational changes, stability, and flexibility of these complexes, which are aspects that static docking models cannot fully capture. mdpi.com
MD simulations allow for the analysis of the dynamic behavior of a ligand within a binding pocket, revealing its conformational ensemble. For instance, a 270 ns MD simulation of a system involving trans-SNARE complexes showed how molecular interactions can hinder the close approach of two bilayers. elifesciences.org In the context of this compound, MD simulations could elucidate its preferred binding pose and conformational flexibility when interacting with a target receptor. By analyzing the trajectory of the simulation, researchers can identify the most stable conformations and the key interactions that maintain the binding.
A study on piperidine derivatives as σ₁ receptor ligands utilized MD simulations to understand the different interactions of the piperidine-N-atom and its substituents within the receptor's lipophilic binding pocket. researchgate.net These simulations, combined with per-residue binding free energy deconvolution, explained the observed differences in σ₁ receptor affinities. researchgate.net
The stability of a ligand-receptor complex is crucial for its biological activity. MD simulations can assess this stability by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time. nih.gov A stable complex will typically show convergence in its RMSD values, indicating that it has reached an equilibrium state.
For example, MD simulations performed on a high-affinity P2Y₁₄R antagonist, a bridged piperidine analog, demonstrated the stability of its binding mode, with the ligand's heavy atoms fluctuating around an average RMSD of 1.93 Å over a 30 ns simulation. nih.gov Similarly, simulations of SIRT1 and SIRT3 complexes with their co-factors over 250–500 ns revealed persistent hydrogen bonds crucial for binding. mdpi.com These findings highlight the ability of MD simulations to provide detailed insights into the conformational stability of ligand-receptor interactions.
The table below illustrates typical data obtained from MD simulations to assess the stability of ligand-receptor complexes.
| System | Simulation Time (ns) | Average RMSD (Å) | Key Interactions Observed |
| P2Y₁₄R Antagonist-Receptor Complex | 30 | 1.93 (ligand heavy atoms) | Stable binding mode |
| SIRT1-NAD+ Complex | 250-500 | Not specified | Persistent hydrogen bonds |
| σ₁ Receptor-Piperidine Ligand Complex | Not specified | Not specified | Interactions with lipophilic pocket residues |
This table is a representative example of data derived from MD simulation studies on related piperidine compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com This method is valuable for predicting the activity of new, untested compounds and for guiding the design of more potent molecules.
QSAR models have been successfully developed for various piperidine derivatives to predict their activity against different targets. For instance, QSAR models were created to predict the toxicity of 33 piperidine derivatives against the mosquito Aedes aegypti. tandfonline.comnih.gov These models, using 2D topological descriptors, achieved high determination coefficients (r²) greater than 0.85 for the training sets and 0.8 for the test sets, indicating good predictive ability. nih.gov
In another study, QSAR models were developed for furan-pyrazole piperidine derivatives as Akt1 inhibitors and as antiproliferative agents. researchgate.nettandfonline.comnih.gov These models were based on 3D and 2D autocorrelation descriptors and demonstrated robustness and predictive power, which were validated internally and externally. researchgate.net
The development of a QSAR model for this compound and its analogs would involve calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) and correlating them with their experimentally determined biological activities. The resulting model could then be used to predict the activity of novel derivatives and to identify the key structural features that influence their potency.
The following table provides an example of the types of descriptors and statistical parameters often reported in QSAR studies of piperidine derivatives.
| QSAR Model Application | Types of Descriptors Used | Statistical Parameters |
| Toxicity prediction of piperidines against Aedes aegypti | 2D Topological Descriptors | r² > 0.85 (training set), r² > 0.8 (test set) |
| Akt1 inhibition by furan-pyrazole piperidines | 3D and 2D Autocorrelation Descriptors | r²: 0.742-0.832, Q²LOO: 0.684-0.796 |
| Anticancer activity of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines | Not specified | SNS-595 identified as a promising agent |
This table showcases typical data from QSAR studies on piperidine-containing compounds to illustrate the methodology's application.
Structure Activity Relationship Sar Studies and Mechanistic Investigations of Piperidine Ethanones
Impact of Piperidine (B6355638) Ring Stereochemistry on Biological Interactions
For instance, studies on 3,4-disubstituted piperidine analogues have revealed that the cis and trans isomers, as well as their individual enantiomers, can exhibit markedly different selectivities for monoamine transporters such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.govutmb.edu Specifically, (-)-cis analogues have shown DAT/NET selectivity, while (-)-trans and (+)-cis isomers tend to be more selective for SERT or a combination of SERT and NET. nih.gov This highlights the profound impact of stereoisomerism on the pharmacological profile of piperidine derivatives.
The introduction of a chiral center in the piperidine ring can enhance biological activity and selectivity by providing a better fit within the binding pocket of a protein. thieme-connect.com The specific configuration, such as the (2S) configuration in "1-[(2S)-Piperidin-2-yl]ethan-1-one," dictates the spatial orientation of the ethanone (B97240) moiety and other substituents, which is crucial for optimal interaction with the target. Research has shown that even a subtle change, like the position of a methyl group on the piperidine ring, can alter the planarity of the structure and thereby influence its interaction with biological macromolecules. anadolu.edu.tr
In a series of piperidin-4-one derivatives, the stereochemical arrangement was found to directly impact their antibacterial, antifungal, and anthelmintic activities. tandfonline.comnih.gov This underscores the general principle that the stereochemistry of the piperidine core is a key determinant of its biological function.
Role of the Ethanone Moiety in Molecular Recognition and Binding
The ethanone moiety, a ketone group attached to an ethyl substituent, plays a crucial role in how piperidine derivatives are recognized by and bind to their biological targets. This functional group can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are fundamental to molecular recognition. wisconsin.edu
Computational studies on molecularly imprinted polymers have highlighted the importance of hydrogen bonding interactions in molecular recognition. acs.org The carbonyl group of the ethanone moiety is a potential hydrogen bond acceptor, which can be a key interaction for binding to a biological target.
Influence of Substituents on Piperidine Nitrogen and Ring Carbons on Activity
Modifications to the substituents on both the piperidine nitrogen and the ring carbons have profound effects on the biological activity of piperidine derivatives. These substitutions can alter the compound's lipophilicity, electronic distribution, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties. ajchem-a.comnih.gov
Substituents on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen is a key factor in determining the selectivity of ligands for different receptors. For example, in a series of sigma receptor ligands, the substituent on the nitrogen atom was found to govern selectivity over dopamine D2 or serotonin 5-HT2 receptors. nih.gov
Substituents on the Piperidine Ring Carbons: The position and nature of substituents on the carbon atoms of the piperidine ring are also critical for activity. For instance, the introduction of a methyl group at the 3- or 4-position of the piperidine ring in certain sulfonamides led to the highest anticancer activity. ajchem-a.com Conversely, adding a methyl group at the 3-position of the piperazine (B1678402) ring in a series of IMPDH inhibitors resulted in a significant loss of activity. nih.gov
In another example, the presence of a substituent at the 4-position of the piperidine ring in a series of GLP-1R agonists resulted in poor potentiation. thieme-connect.com Studies on quinolone-based GnRH antagonists showed that a small group at the 6-position of the piperidine was tolerated, and a trifluoromethyl group at this position reduced clearance and increased oral bioavailability. mssm.edu
The following table summarizes the influence of various substituents on the activity of piperidine derivatives based on several studies:
| Compound Series | Substituent & Position | Effect on Activity | Reference |
| Sulfonamides | Methyl group at C3 or C4 of piperidine | Highest anticancer activity | ajchem-a.com |
| IMPDH Inhibitors | Methyl group at C3 of piperazine | Profound loss of activity | nih.gov |
| GLP-1R Agonists | Substituent at C4 of piperidine | Poor potentiation | thieme-connect.com |
| GnRH Antagonists | Trifluoromethyl group at C6 of piperidine | Reduced clearance, increased bioavailability | mssm.edu |
Elucidation of Ligand-Target Interactions at the Molecular Level
Understanding the interactions between a ligand and its target at the molecular level is crucial for rational drug design. Techniques such as X-ray crystallography and molecular docking are invaluable for visualizing and analyzing these interactions. nih.govpolyu.edu.hk
For piperidine-based compounds, the protonated piperidine ring often forms a critical salt bridge interaction with acidic amino acid residues in the binding pocket of the target protein. For example, in the sigma-1 receptor, this interaction occurs with glutamic acid 172 (Glu172) and is essential for high biological activity. nih.gov
Molecular docking studies of equilibrative nucleoside transporter (ENT) inhibitors have shown that the binding site of some piperazine-containing compounds may differ from that of other conventional inhibitors. polyu.edu.hk The stability and reactivity of piperine, an alkaloid containing a piperidine ring, are greatly influenced by the steric and electronic properties of the piperidine ring, particularly its interactions with the aromatic ring and carbonyl moiety. researchgate.net
The following table outlines key molecular interactions for different piperidine derivatives:
| Ligand Class | Target | Key Interaction | Reference |
| Piperidine Derivatives | Sigma-1 Receptor | Salt bridge with Glu172 | nih.gov |
| Piperine | N/A (stability study) | Steric and electronic influence of piperidine ring | researchgate.net |
| FPMINT Analogues | Equilibrative Nucleoside Transporters | Potential for different binding sites than conventional inhibitors | polyu.edu.hk |
Investigation of Proposed Mechanisms of Action for Related Compounds
The mechanisms through which piperidine-containing compounds exert their biological effects are diverse and depend on their specific structure and target.
In the case of sigma receptor ligands, their potential antipsychotic effects are thought to stem from their high affinity for sigma receptors with little to no activity at dopamine D2 receptors. nih.gov This selectivity profile suggests a mechanism of action that may avoid the extrapyramidal side effects associated with traditional antipsychotics.
Studies on the reactivity of cyclic, nonstabilized isodiazenes derived from pyrrolidines and piperidines have revealed different mechanistic pathways. While pyrrolidine (B122466) derivatives undergo a nitrogen-atom insertion to form cyclic hydrazones, piperidine derivatives preferentially form cyclic tetrazines. acs.org Computational studies suggest that for the piperidine system, the conversion of a protonated dimer to the hydrazone is energetically unfavorable, trapping it in an intermediate state. acs.org This highlights how the ring size of the heterocyclic amine influences the reaction mechanism.
The anti-inflammatory and antitumor properties of some piperidine alkaloids are another area of mechanistic investigation, with research focusing on their effects on signaling pathways like the mitogen-activated protein kinase (MAPK) pathway. ijnrd.orgthieme-connect.com
Analytical Methodologies for Purity and Isomeric Analysis in Research of 1 2s Piperidin 2 Yl Ethan 1 One
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for both the assessment of purity and the determination of isomeric composition of non-volatile compounds like 1-[(2S)-Piperidin-2-yl]ethan-1-one.
Quantitative analysis by HPLC is used to determine the percentage purity of the target compound by separating it from any impurities, starting materials, or by-products. For compounds like piperidine (B6355638) derivatives that may lack a strong UV chromophore, alternative detection methods or derivatization are employed.
A common approach involves reverse-phase HPLC, where the separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (like C18) and a polar mobile phase. Since this compound lacks a significant UV-absorbing moiety, detection can be challenging. To overcome this, a Charged Aerosol Detector (CAD) can be used, which offers near-universal detection for non-volatile analytes, independent of their optical properties. epa.govresearchgate.net Alternatively, pre-column derivatization with a UV-active agent, such as 4-toluenesulfonyl chloride, can be performed to attach a chromophore to the analyte, enabling sensitive UV detection. researchgate.netnih.gov
Table 1: Example HPLC Method for Quantitative Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Atlantis C18 (150 x 4.6 mm, 3.5 µm) researchgate.net |
| Mobile Phase | Isocratic: 0.1% Heptafluorobutyric acid (HFBA) in Water:Acetonitrile (90:10, v/v) researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net |
| Column Temperature | 40 °C researchgate.net |
| Detector | Charged Aerosol Detector (CAD) researchgate.net |
| Injection Volume | 10 µL |
| Ion-Pairing Agent | Heptafluorobutyric acid (HFBA) is used to improve retention of the basic piperidine compound on the reverse-phase column. researchgate.net |
Given the chiral center at the C2 position of the piperidine ring, determining the enantiomeric purity of this compound is critical. Chiral HPLC is the gold standard for separating and quantifying enantiomers. csfarmacie.cznih.gov This technique relies on the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers form transient, diastereomeric complexes with differing stabilities, leading to different retention times. chiralpedia.com
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the resolution of a broad range of chiral compounds, including piperidine derivatives. nih.gov The separation is typically achieved under normal-phase conditions, using eluents like hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). The choice of CSP and mobile phase composition is crucial for achieving baseline separation of the enantiomers. google.com
Table 2: Representative Chiral HPLC Method
| Parameter | Condition |
|---|---|
| Column (CSP) | ChromTech CHIRAL-AGP google.com |
| Mobile Phase | 0.015 mol/L Phosphate Buffer : Isopropanol (99:1, v/v) google.com |
| Flow Rate | 0.8 mL/min google.com |
| Column Temperature | 30 °C google.com |
| Detector | UV at 230-260 nm (after derivatization if necessary) google.com |
| Injection Volume | 20 µL google.com |
| Principle | The enantiomers of the analyte interact differently with the chiral stationary phase, resulting in differential retention and separation. |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound itself has low volatility due to its polar N-H and carbonyl groups. Therefore, its analysis by GC requires a derivatization step to convert it into a more volatile and thermally stable analogue. nih.govresearchgate.net
A common derivatization technique is silylation, where active hydrogen atoms (in N-H or O-H groups) are replaced by a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. nih.govpurdue.edu The resulting TMS-derivative is significantly more volatile and can be readily analyzed by GC, often coupled with a Mass Spectrometry (MS) detector for definitive identification based on its fragmentation pattern. nih.gov
Table 3: GC-MS Analysis Protocol for Derivatized Piperidines
| Step | Description |
|---|---|
| 1. Derivatization | The sample is treated with a silylating agent (e.g., BSTFA with 1% TMCS) in a suitable solvent (e.g., pyridine) and heated to ensure complete reaction. purdue.edu |
| 2. GC Separation | The derivatized sample is injected into the GC system. A non-polar capillary column (e.g., DB-5ms) is typically used to separate the components based on their boiling points and interactions with the stationary phase. |
| 3. MS Detection | As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum provides a unique fingerprint for identification. |
Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions. nih.gov In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product in near real-time. rsc.org
A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a chamber containing a suitable solvent system (mobile phase). The separation is based on the differential adsorption of the compounds to the stationary phase. By comparing the spots of the reaction mixture to those of the starting materials, the progress of the reaction can be qualitatively assessed.
Table 4: Typical TLC Systems for Piperidine Derivatives
| Parameter | Details |
|---|---|
| Stationary Phase | Silica Gel 60 F254 plates rsc.org |
| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). The ratio is optimized to achieve good separation (Rf values ideally between 0.2 and 0.8). A common starting point could be Hexanes:Ethyl Acetate (e.g., 4:1 to 1:1 v/v). nih.govrsc.org |
| Visualization | 1. UV light (at 254 nm) if the compounds are UV-active. rsc.org 2. Staining with an appropriate reagent (e.g., potassium permanganate (B83412) or p-anisaldehyde solution) followed by heating. nih.gov |
Supercritical Fluid Chromatography (SFC) for Challenging Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, particularly for chiral separations. chiralpedia.comnih.gov The technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase. chromatographyonline.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to liquid chromatography. afmps.be
For the enantiomeric analysis of this compound, SFC is highly advantageous. The methodology is similar to chiral HPLC, employing polysaccharide-based CSPs. researchgate.net Small amounts of alcohol modifiers (e.g., methanol, ethanol) are typically added to the CO2 mobile phase to enhance solubility and improve the selectivity of the separation. chromatographyonline.comresearchgate.net SFC is often considered a "greener" technique due to the reduced consumption of organic solvents.
Table 5: Example SFC Method for Chiral Analysis
| Parameter | Condition |
|---|---|
| Column (CSP) | Chiralpak AD / Chiralcel OD researchgate.net |
| Mobile Phase | Supercritical CO2 with a modifier (e.g., 5-40% Methanol or Isopropanol) researchgate.net |
| Flow Rate | 2-4 mL/min |
| Back Pressure | 150 bar afmps.be |
| Column Temperature | 25-40 °C afmps.be |
| Detector | UV or Evaporative Light Scattering Detector (ELSD) |
| Advantage | High throughput, reduced analysis time, and lower organic solvent consumption compared to HPLC. afmps.be |
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TG/DTG))
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This provides information about the thermal stability and decomposition profile of the compound. mdpi.com The derivative of the TGA curve (DTG) shows the rate of mass loss, highlighting the temperatures at which the most significant decomposition events occur.
For a piperidine derivative, which may be in the form of a free base or a salt (e.g., hydrochloride), TGA can determine the onset of decomposition. Studies on piperidinium (B107235) salts have shown that they can degrade before reaching their melting point. nih.gov TGA can also reveal the presence of residual solvents or water by showing mass loss at lower temperatures. For a hydrochloride salt, a mass loss corresponding to the release of hydrogen chloride might be observed. nih.gov
Table 6: Interpreting TGA/DTG Data for a Piperidine Compound
| Temperature Range | Observed Event | Interpretation |
|---|---|---|
| < 120 °C | Minor mass loss | Evaporation of residual volatile solvents (e.g., water, ethyl acetate). |
| ~180-250 °C | Significant mass loss (DTG peak) | Onset of thermal decomposition of the organic molecule. For piperidinium salts, this often occurs before melting. nih.gov |
| > 250 °C | Continued mass loss | Further fragmentation and decomposition of the compound into volatile products. |
Applications As Research Probes and Building Blocks in Advanced Organic Synthesis
Utility as Chiral Auxiliaries in Stereoselective Transformations
1-[(2S)-Piperidin-2-yl]ethan-1-one is a chiral building block that holds potential as a chiral auxiliary in stereoselective transformations. Chiral auxiliaries are instrumental in asymmetric synthesis, where they are temporarily attached to a prochiral substrate to guide a reaction towards the formation of a specific stereoisomer. The inherent chirality of the (2S)-piperidine ring in this compound can create a sterically defined environment, influencing the facial selectivity of chemical reactions. This control is crucial for producing enantiomerically pure compounds, which is of high importance in the pharmaceutical industry.
The piperidine (B6355638) ring's conformation, which is typically a stable chair form, can effectively shield one face of a reactive center, thereby directing the approach of incoming reagents. This principle has been successfully applied in various asymmetric reactions, including alkylations, aldol (B89426) reactions, and conjugate additions. While specific research on this compound as a chiral auxiliary is not extensively documented in readily available literature, the broader class of chiral piperidines has proven effective. The stereochemical outcome of such reactions is often predictable and can lead to high diastereomeric or enantiomeric excesses.
Precursors for the Synthesis of Complex Heterocyclic Systems
The structural features of this compound make it a valuable precursor for the synthesis of more elaborate heterocyclic systems. The piperidine nucleus is a common motif in a vast array of natural products and synthetic drugs, and the presence of both a ketone and a secondary amine (which can be deprotected if a protecting group is present) offers multiple points for chemical elaboration.
The ketone functionality can be transformed through a variety of classical organic reactions, such as reduction to an alcohol, Grignard reactions to introduce carbon substituents, or Wittig reactions to form alkenes. The nitrogen atom of the piperidine ring can undergo acylation, alkylation, or be incorporated into larger ring systems through cyclization reactions. This versatility allows for the construction of fused, spirocyclic, and bridged bicyclic frameworks. The chirality of the starting material is a significant advantage, as it can be carried through the synthetic sequence to produce enantiomerically pure complex molecules, which is often a challenging synthetic goal.
Development of Chemical Biology Tools and Probes for Biological Research
The piperidine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent occurrence in biologically active compounds. This makes this compound and its derivatives attractive starting points for the creation of chemical biology tools and probes. These specialized molecules are designed to interact with biological targets like enzymes and receptors to study their function or to act as imaging agents.
By chemically modifying the this compound framework to include reporter groups such as fluorescent tags or biotin, researchers can craft probes for various applications. For instance, a fluorescently labeled derivative could be used to visualize the subcellular localization of a target protein. An affinity-based probe could be employed to isolate a specific protein from a complex cellular lysate for further study. The defined stereochemistry of the (2S)-piperidine core can be critical for achieving high affinity and selectivity for the intended biological target.
Scaffold for Combinatorial Library Synthesis in Discovery Research
Combinatorial chemistry is a technique used to rapidly generate a large number of diverse but structurally related molecules. This compound is a suitable scaffold for the synthesis of such libraries, which can then be screened for biological activity in drug discovery programs. The key to its utility as a scaffold lies in the two distinct points of chemical diversity: the piperidine nitrogen and the acetyl group.
In a typical combinatorial synthesis, the piperidine nitrogen can be acylated or alkylated with a wide range of building blocks. The ketone of the acetyl group can also be subjected to a variety of reactions, for example, reductive amination with a library of different amines. By performing these reactions in a parallel or split-and-pool fashion, a vast library of compounds with different substituents at these two positions can be efficiently synthesized. The use of a chiral scaffold like this compound ensures that all compounds in the library share the same stereochemical configuration at the 2-position of the piperidine ring.
Future Research Directions and Challenges Pertaining to 1 2s Piperidin 2 Yl Ethan 1 One
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of chiral piperidines, including 1-[(2S)-Piperidin-2-yl]ethan-1-one, has traditionally involved multi-step processes that can be inefficient and generate significant waste. A primary future direction is the development of more streamlined and environmentally benign synthetic methodologies. Current research highlights a shift away from classical hydrogenation, which often requires harsh conditions like high pressure and temperature, towards more sophisticated catalytic systems. nih.gov
Recent advancements include rhodium-catalyzed asymmetric transfer hydrogenation, which allows for the synthesis of various chiral piperidines from readily available pyridinium (B92312) salts without the need for hydrogen gas. dicp.ac.cn This method offers a pathway to creating optically active piperidines with good yields and high enantiomeric excess. Another promising approach is the use of continuous flow protocols. For instance, a highly diastereoselective continuous flow process has been developed for the rapid synthesis of α-chiral piperidines, achieving high yields and excellent diastereomeric ratios within minutes. nih.gov Such methods are not only efficient but also offer advantages for scalability. nih.gov
Future efforts will likely concentrate on:
One-Pot Reactions: Combining multiple synthetic steps, such as hydrogenation and functionalization, into a single, one-pot process to reduce time, cost, and waste. nih.govrsc.org
Green Catalysis: Expanding the use of non-toxic catalysts and environmentally friendly reaction media, such as water or solvent-free conditions. ajchem-a.com
Novel Cyclization Strategies: Developing new methods for ring formation, such as radical-mediated amine cyclizations or photochemical intramolecular cycloadditions, to build the piperidine (B6355638) core with high stereoselectivity. nih.govmdpi.com
Table 1: Comparison of Synthetic Methodologies for Chiral Piperidines
| Methodology | Key Features | Advantages | Challenges |
|---|---|---|---|
| Traditional Hydrogenation | Uses transition metal catalysts with high pressure and temperature. nih.gov | Well-established and widely used. | Harsh conditions, often poor stereoselectivity. nih.gov |
| Asymmetric Transfer Hydrogenation | Uses a catalyst (e.g., Rhodium) with a hydrogen donor (e.g., formic acid). dicp.ac.cn | Avoids hydrogen gas, milder conditions, good enantioselectivity. dicp.ac.cn | Catalyst cost and sensitivity. |
| Continuous Flow Synthesis | Reaction is performed in a continuously flowing stream. nih.gov | Rapid reaction times, superior process control, easy scalability. nih.gov | Requires specialized equipment. |
| One-Pot Sequential Reactions | Multiple reaction steps occur in a single reactor. rsc.org | High efficiency, reduced waste and purification steps. nih.govrsc.org | Requires compatible reaction conditions for all steps. |
Exploration of Novel Biological Activities through Advanced Screening Methodologies
The piperidine nucleus is a privileged structure in drug discovery, known to be a component in compounds with a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system effects. ajchem-a.comclinmedkaz.org While the specific biological profile of this compound is not extensively documented, its structural simplicity makes it an ideal candidate for exploring novel therapeutic applications through advanced screening techniques.
Future research will move beyond traditional assays to employ more sophisticated and higher-throughput methods to uncover new biological functions. This includes:
High-Throughput Screening (HTS): Rapidly testing large libraries of piperidine derivatives against a wide array of biological targets to identify new leads.
Phenotypic Screening: Evaluating compounds based on their effects on cell morphology or function, such as inducing a senescence-like phenotype in cancer cells, which can reveal novel mechanisms of action. nih.gov
Mechanism-Based Screening: Designing assays around specific enzymes, receptors, or cellular pathways that are implicated in disease. For example, piperidine derivatives have been identified as potent inhibitors of glutaminase (B10826351) (GLS1), an important target in cancer metabolism. nih.gov
The unique stereochemistry of the (S)-isomer of this compound is particularly important, as biological systems are chiral. Advanced screening can help elucidate how this specific stereoisomer interacts differently with biological targets compared to its enantiomer or racemic mixture.
Integration of Advanced Computational Methods for Predictive Modeling and Design
In silico or computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of a compound's properties and interactions before it is even synthesized. clinmedkaz.org For a molecule like this compound, integrating advanced computational methods offers a path to rapidly assess its potential and guide the design of more potent and selective analogs.
Key computational approaches for future research include:
Target Prediction: Using web-based tools like SwissTargetPrediction to analyze a chemical structure and predict its most likely protein targets, including enzymes, receptors, and ion channels. clinmedkaz.orgclinmedkaz.org
Activity Spectra Prediction: Employing online platforms like PASS (Prediction of Activity Spectra for Substances) to forecast the likely pharmacological effects and mechanisms of action of a new compound. clinmedkaz.orgclinmedkaz.org
Molecular Docking and Dynamics: Building 3D models of a compound and simulating its interaction with a specific protein target. These studies can reveal the precise binding mode and identify key amino acid residues involved in the interaction, providing a rational basis for structure-based drug design. nih.govrsc.org
For example, computational studies on piperazine-based compounds have successfully identified potent ligands for the Sigma-1 receptor (S1R), a target for neurodegenerative diseases and cancer. nih.govrsc.org Similar computational workflows can be applied to this compound to streamline the discovery of new S1R ligands or inhibitors of other key targets, saving significant time and resources compared to purely experimental approaches.
Addressing Stereochemical Purity and Scalability Challenges for Research Applications
Two of the most significant hurdles in advancing chiral compounds from the laboratory to practical application are ensuring high stereochemical purity and developing scalable synthetic routes. For this compound, its single chiral center means that controlling the stereochemistry during synthesis is critical, as different enantiomers can have vastly different biological activities.
Future research must address these challenges by:
Optimizing Stereoselective Synthesis: Refining synthetic methods to consistently achieve high enantiomeric excess (e.e.) or diastereomeric ratio (dr). For example, rhodium-catalyzed transfer hydrogenation has been shown to produce chiral piperidines with an e.e. of up to 98%. dicp.ac.cn Similarly, certain continuous flow protocols can yield α-substituted piperidines with a diastereomeric ratio greater than 90:10. nih.gov
Developing Scalable Protocols: Translating laboratory-scale syntheses into processes that can produce multi-gram or even kilogram quantities of the compound. The ability to scale up is essential for supplying sufficient material for extensive preclinical and clinical studies. Methods like asymmetric transfer hydrogenation and continuous flow synthesis have already demonstrated successful multi-hundred-gram scale-ups for related chiral piperidines. dicp.ac.cnnih.gov
Successfully overcoming these hurdles is fundamental to unlocking the full research and potential therapeutic potential of this compound, allowing for its thorough biological evaluation and further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
